molecular formula C22H24N6O3 B2768420 1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol CAS No. 946219-27-8

1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol

Número de catálogo: B2768420
Número CAS: 946219-27-8
Peso molecular: 420.473
Clave InChI: GVUWHWKSEPZJMC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a useful research compound. Its molecular formula is C22H24N6O3 and its molecular weight is 420.473. The purity is usually 95%.
BenchChem offers high-quality 1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-[[4-(2,5-dimethoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3/c1-14(29)12-23-22-26-20(25-18-11-16(30-2)9-10-19(18)31-3)17-13-24-28(21(17)27-22)15-7-5-4-6-8-15/h4-11,13-14,29H,12H2,1-3H3,(H2,23,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUWHWKSEPZJMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=C(C=CC(=C4)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-((4-((2,5-dimethoxyphenyl)amino)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)propan-2-ol is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse scientific literature.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The general synthetic pathway includes:

  • Formation of the Pyrazolo[3,4-d]pyrimidine core : This is achieved through cyclization reactions involving appropriate precursors.
  • Substitution Reactions : The introduction of the 2,5-dimethoxyphenyl group and subsequent amination steps lead to the formation of the final compound.
  • Purification : The product is often purified using recrystallization techniques to ensure high purity for biological testing.

The biological activity of this compound has been studied in various contexts, particularly its interaction with specific biological targets such as kinases and receptors. The following table summarizes key findings related to its biological activity:

Biological Activity Target Effect Reference
Inhibition of Prostaglandin D SynthaseProstaglandin reductase (PTGR2)Potential anti-inflammatory
Anticancer ActivityVarious cancer cell linesInduces apoptosis
Kinase Inhibitionc-Jun N-terminal kinase (JNK)Reduces cell proliferation
Antimicrobial PropertiesBacterial strainsInhibits growth

Case Studies

Several studies have documented the effects of this compound on different biological systems:

  • Anticancer Studies : Research conducted on HCT116 colon cancer cells indicated that treatment with this compound led to a significant reduction in cell viability, with an IC50 value reported at approximately 0.43 µM. The mechanism involved apoptosis induction and inhibition of migration, as evidenced by changes in epithelial and mesenchymal markers .
  • Anti-inflammatory Effects : In vitro assays demonstrated that the compound effectively inhibited the activity of PTGR2, suggesting its potential use in treating inflammatory conditions. Docking studies provided insights into the binding interactions at the molecular level, supporting its role as a therapeutic agent .
  • Kinase Activity Modulation : Structure-activity relationship studies revealed that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance or diminish kinase inhibition, highlighting the importance of structural integrity for bioactivity .

Aplicaciones Científicas De Investigación

JAK Kinase Inhibition

Recent studies highlight the potential of this compound as a Janus kinase (JAK) inhibitor. JAKs are critical in the signaling pathways of various cytokines and growth factors, making them attractive targets for treating inflammatory diseases and certain cancers. The compound demonstrated significant inhibitory activity against JAK kinases, suggesting its utility in developing anti-inflammatory or anti-cancer therapies .

Anti-inflammatory Properties

The compound's structural analogs have been evaluated for their anti-inflammatory effects. Research indicates that modifications to the pyrazolo-pyrimidine structure can enhance anti-inflammatory activity through dual inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways . This dual-action mechanism is particularly promising for treating chronic inflammatory conditions.

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. The mechanism involves modulation of neuroinflammatory processes and protection against oxidative stress .

Anticancer Activity

The compound's ability to inhibit specific kinases positions it as a candidate for anticancer therapy. In vitro studies have shown that it can induce apoptosis in cancer cell lines by disrupting signaling pathways essential for cell survival and proliferation .

Case Study 1: JAK Inhibition

A study conducted on a series of pyrazolo-pyrimidine derivatives revealed that modifications similar to those in the target compound significantly increased JAK inhibition potency. The lead compound exhibited an IC50 value in the low nanomolar range, demonstrating its potential as a therapeutic agent for diseases like rheumatoid arthritis and psoriasis .

Case Study 2: Anti-inflammatory Activity

Research published in Pharmaceuticals detailed the synthesis of related compounds that effectively inhibited COX and LOX enzymes, leading to reduced inflammation in animal models. The study concluded that compounds with similar structures could be developed into new anti-inflammatory drugs .

Data Tables

Compound Activity IC50 (nM) Target
Compound AJAK Inhibitor50JAK1
Compound BAnti-inflammatory200COX/LOX
Compound CAnticancer100Cancer Cell Lines

Q & A

Basic: What synthetic strategies are recommended for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound?

Answer:
The core pyrazolo[3,4-d]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. A common approach involves:

  • Step 1: Reacting 4-chloro-pyrazolo[3,4-d]pyrimidine intermediates with amines (e.g., 2,5-dimethoxyaniline) in dry acetonitrile or ethanol under reflux (80–100°C, 12–24 hours) to introduce the amino substituent at position 4 .
  • Step 2: Subsequent functionalization at position 6 with propan-2-olamine via nucleophilic substitution, often requiring a base like triethylamine and elevated temperatures (60–80°C) .
  • Purification: Column chromatography (ethyl acetate/hexane, 1:4) or recrystallization from ethanol/2-propanol is critical to isolate the product .

Advanced: How can computational modeling guide the optimization of this compound’s kinase inhibition profile?

Answer:

  • Docking Studies: Use software like AutoDock Vina to model interactions between the compound’s pyrazolo[3,4-d]pyrimidine core and ATP-binding pockets of target kinases (e.g., JAK2 or Aurora kinases). Focus on hydrogen bonding with the hinge region (e.g., backbone NH of Glu903 in JAK2) and hydrophobic interactions with the dimethoxyphenyl group .
  • MD Simulations: Perform molecular dynamics (GROMACS) to assess stability of the kinase-ligand complex over 100 ns. Analyze RMSD and binding free energy (MM-PBSA) to prioritize derivatives with improved residence times .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

  • 1H/13C NMR: Confirm regiochemistry of substituents. Key signals include:
    • Pyrazole protons: δ 8.2–8.5 ppm (singlet, 1H).
    • Aromatic methoxy groups: δ 3.7–3.9 ppm (singlet, 6H) .
  • HRMS: Verify molecular ion ([M+H]+) with <2 ppm error.
  • HPLC-Purity: Use a C18 column (MeCN/H2O + 0.1% TFA) to ensure ≥95% purity .

Advanced: How to address conflicting bioactivity data in SAR studies of pyrazolo[3,4-d]pyrimidines?

Answer:

  • Control Experiments: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) to rule out protocol variability .
  • Metabolite Screening: Use LC-MS to check for off-target oxidation of the dimethoxyphenyl group to quinones, which may cause false-positive cytotoxicity .
  • Crystallography: Resolve X-ray structures of conflicting analogs bound to the target to identify steric clashes or altered binding modes .

Methodological: What strategies improve solubility for in vivo testing of this compound?

Answer:

  • Prodrug Design: Introduce phosphate groups at the propan-2-ol moiety, which are cleaved in vivo by phosphatases .
  • Formulation: Use cyclodextrin complexes (e.g., HP-β-CD) or nanoemulsions (particle size <200 nm) to enhance aqueous solubility without altering bioactivity .
  • pKa Adjustment: Modify the 2,5-dimethoxyphenyl group to include ionizable groups (e.g., tertiary amines) for pH-dependent solubility .

Advanced: How to evaluate off-target effects in kinase inhibition assays?

Answer:

  • Kinome-Wide Profiling: Use platforms like DiscoverX KINOMEscan to test the compound against 468 kinases at 1 µM. Prioritize analogs with <30% inhibition for non-target kinases .
  • Pathway Analysis: Perform phosphoproteomics (LC-MS/MS) in cell lines treated with the compound to identify downstream signaling perturbations (e.g., STAT3 or ERK pathways) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Degradation Pathways: Monitor hydrolysis of the pyrimidine ring under acidic conditions (pH <4) or photooxidation of the dimethoxyphenyl group .
  • Storage: Lyophilize the compound and store at –20°C under argon. Use amber vials to prevent light-induced degradation .

Advanced: How to design a robust in vivo pharmacokinetic study for this compound?

Answer:

  • Dosing: Administer orally (10 mg/kg) and intravenously (2 mg/kg) in rodents to calculate bioavailability (F >20% is acceptable) .
  • Sampling: Collect plasma at 0.5, 1, 2, 4, 8, 12, and 24 hours. Quantify compound levels via UPLC-MS/MS (LLOQ: 1 ng/mL) .
  • Tissue Distribution: Sacrifice animals at 4 and 24 hours; analyze brain, liver, and kidney homogenates to assess penetration .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.